molecular formula C9H14N2 B8787097 (4-Isopropylpyridin-2-yl)methanamine

(4-Isopropylpyridin-2-yl)methanamine

Cat. No. B8787097
M. Wt: 150.22 g/mol
InChI Key: NVPVFJFYNGSUKP-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 149 mg (1.01 mmol) of 4-isopropylpicolinonitrile in 7 mL of THF at 0° C. was added 150 mg (3.95 mmol) of LiAlH4. After about 15 min., 250 mg of LiAlH4 was added, and after about 15 min. the ice bath was removed and stirring was continued with warming to r.t. After 40 min., 400 μL of H2O, 400 μL of 15% NaOH (aq), and 1.2 mL of brine were added in succession. The mixture was stirred for 85 min., filtered through Celite, and conc. to give 143 mg of (4-isopropylpyridin-2-yl)methanamine which was used without further purification.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]#[N:11])[CH:5]=1)([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][NH2:11])[CH:5]=1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
C(C)(C)C1=CC(=NC=C1)C#N
Name
Quantity
150 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after about 15 min. the ice bath was removed
Duration
15 min
WAIT
Type
WAIT
Details
After 40 min.
Duration
40 min
ADDITION
Type
ADDITION
Details
400 μL of H2O, 400 μL of 15% NaOH (aq), and 1.2 mL of brine were added in succession
STIRRING
Type
STIRRING
Details
The mixture was stirred for 85 min.
Duration
85 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C1=CC(=NC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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